molecular formula C6H6N2O2 B074859 2,5-Diamino-1,4-benzoquinone CAS No. 1521-06-8

2,5-Diamino-1,4-benzoquinone

Cat. No.: B074859
CAS No.: 1521-06-8
M. Wt: 138.12 g/mol
InChI Key: VUVVIURXJWHENR-UHFFFAOYSA-N
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Description

2,5-Diamino-1,4-benzoquinone is an organic compound characterized by its quinone structure with amino groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diamino-1,4-benzoquinone can be synthesized through the reaction of p-chloranil with concentrated aqueous ammonia. The process involves dissolving p-chloranil in ethyl acetate and adding concentrated aqueous ammonia. The reaction mixture is then subjected to column chromatography for purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions due to its quinone structure.

    Substitution: The amino groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-diamino-1,4-benzoquinone involves its redox activity. The compound can undergo reversible oxidation and reduction, which is crucial for its function in batteries and other electronic applications. In biological systems, its anti-prion activity is attributed to its ability to inhibit prion protein aggregation .

Properties

IUPAC Name

2,5-diaminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVIURXJWHENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164955
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-06-8
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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